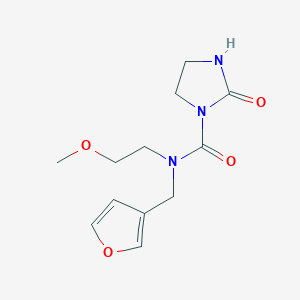

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a carboxamide derivative featuring a 2-oxoimidazolidine core substituted with a furan-3-ylmethyl group and a 2-methoxyethyl moiety.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-18-7-5-14(8-10-2-6-19-9-10)12(17)15-4-3-13-11(15)16/h2,6,9H,3-5,7-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYVQUEKBCCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)N2CCNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the furan and imidazolidine precursors. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the imidazolidine ring is often prepared via the reaction of ethylenediamine with carbonyl compounds. The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazolidine ring can be reduced to form imidazolidines.

Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Reduced imidazolidine derivatives.

Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 2-oxoimidazolidine backbone , which distinguishes it from simpler carboxamides. Below is a comparative analysis with structurally related compounds:

*Molecular weights estimated using standard atomic masses.

Key Differences and Implications

In contrast, mepronil and fenfuram lack heterocyclic backbones, relying on benzamide/furancarboxamide groups for activity .

Substituent Effects: The 2-methoxyethyl group may improve solubility in polar solvents compared to phenyl or alkyl substituents in fenfuram or mepronil. This aligns with ionic liquids containing methoxyethyl groups (e.g., MEMPBF4 in ), which are known for high polarity .

Synthetic Accessibility :

- The synthesis of the target compound likely involves amidation of a 2-oxoimidazolidine-1-carbonyl chloride with furan-3-ylmethyl and 2-methoxyethyl amines, paralleling methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

- Derivatives in (e.g., acyl azides) suggest that the carboxamide group can undergo further functionalization, a pathway that may extend to the target compound .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group likely increases hydrophilicity compared to phenyl-substituted analogs. This aligns with ionic liquids containing methoxyethyl-pyrrolidinium cations (), which exhibit high solubility in polar media .

- Thermodynamic Stability : Computational studies using density-functional theory () could predict the stability of the imidazolidine ring, though direct data are lacking .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3O4, with a molecular weight of 253.29 g/mol. The compound features a furan ring, which is known for its pharmacological properties, and an imidazolidine core that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan-based compounds. For instance, derivatives containing furan rings have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. In vitro assays indicated that some furan derivatives exhibited IC50 values in the nanomolar range, demonstrating significant antiproliferative activity .

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 4 | MCF-7 | 4.06 | Apoptosis induction via mitochondrial pathway |

| Compound 7 | MCF-7 | 2.96 | Tubulin polymerization inhibition |

| This compound | MCF-7 | TBD | TBD |

The mechanism by which these compounds exert their effects often involves the induction of apoptosis through mitochondrial pathways. Studies have shown that treatment with furan derivatives leads to an increase in pro-apoptotic factors such as p53 and Bax, alongside a decrease in anti-apoptotic factors like Bcl-2 . Additionally, compounds have been shown to disrupt the cell cycle, specifically causing G2/M phase arrest and pre-G1 phase accumulation, leading to increased apoptosis in treated cells.

Neurological Activity

In addition to anticancer properties, compounds similar to this compound have been investigated for their potential as sodium channel inhibitors (Nav1.8). These channels are implicated in pain signaling pathways, suggesting that such compounds may also possess analgesic properties .

Table 2: Inhibition of Sodium Channels by Imidazolidine Derivatives

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of various furan derivatives, this compound was evaluated alongside other compounds for its ability to inhibit cell proliferation in MCF-7 cells. The results indicated that this compound exhibited a moderate level of cytotoxicity compared to more potent derivatives but still showed promise for further development.

Case Study 2: Analgesic Potential

Another study explored the effects of imidazolidine derivatives on pain models in rodents. The results suggested that compounds inhibiting Nav1.8 channels could significantly reduce pain responses, indicating potential therapeutic applications in pain management.

Q & A

Basic Research Question

- NMR spectroscopy :

- 1H NMR : Confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, methoxyethyl protons at δ 3.2–3.6 ppm) .

- 13C NMR : Verify carboxamide carbonyl signals (δ 165–170 ppm) and imidazolidine-2-one carbonyl (δ 175–180 ppm) .

- HRMS : Validate molecular formula (e.g., calculated m/z for C12H17N3O4: 291.1189, observed 291.1185) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Data Contradiction : If NMR and HRMS data conflict (e.g., unexpected peaks), re-examine synthetic intermediates for unreacted starting materials .

How can computational modeling predict this compound’s pharmacokinetic properties?

Advanced Research Question

- ADME prediction : Tools like SwissADME estimate:

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like MurA, based on structurally related inhibitors) .

Validation : Compare computational predictions with experimental solubility assays (e.g., shake-flask method) and enzyme inhibition data .

What strategies address inconsistencies in biological activity data across different assays?

Advanced Research Question

Contradictions in bioactivity (e.g., varying IC50 values) may stem from:

- Assay conditions : Differences in pH, serum proteins, or cell lines. Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity assays) .

- Metabolic instability : Test compound stability in liver microsomes; if unstable, modify the methoxyethyl group to reduce oxidative metabolism .

- Orthogonal assays : Confirm activity via SPR (binding affinity) and functional cellular assays (e.g., apoptosis markers) .

Case Study : A related furan-carboxamide showed inconsistent antimicrobial activity due to assay-specific serum interference. Reformulation with cyclodextrin improved reproducibility .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Advanced Research Question

- Key modifications :

- Furan substituents : Replace furan-3-ylmethyl with thiophene analogs to enhance metabolic stability .

- Methoxyethyl chain : Shorten to ethoxyethyl to reduce conformational flexibility and improve target binding .

- Biological testing : Profile derivatives against target enzymes (e.g., kinase inhibition) and off-target panels to assess selectivity .

Data-Driven Example : In a study on imidazolidine-2-one derivatives, replacing N-methyl with N-cyclopropyl increased potency 10-fold against a protease target .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

- Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale batches .

- Catalyst optimization : Switch from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems to facilitate recycling .

- Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction completion .

Yield Improvement : A scaled-up synthesis of a similar carboxamide achieved 85% yield by optimizing stoichiometry (1.2:1 amine:carbonyl chloride ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.